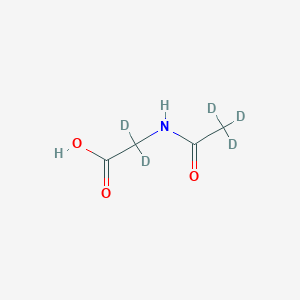
n-Acetyl-d3-glycine-2,2-d2
Overview
Description
“N-Acetyl-d3-glycine-2,2-d2” is a derivative of glycine . It is also known as Acetamidoacetic Acid, Aceturic Acid, and Ac-Gly-OH . It has an isotopic enrichment of 98 atom % D and a molecular weight of 122.13 .
Synthesis Analysis
“this compound” is an intermediate used to synthesize rac 3-O-Methyl DOPA (M303805), which is an impurity of Levodopa . It is also used in biological research of peptidomimetics .Molecular Structure Analysis
The molecular formula of “this compound” is CD3CONHCD2COOH . The structure of this compound is stable if stored under recommended conditions .Chemical Reactions Analysis
“this compound” is a derivative of the amino acid glycine . The conjugate base of this carboxylic acid is called aceturate, a term used for its esters and salts .Scientific Research Applications
Enzyme Catalysis and Substrate Specificity : N-acetyltransferases are enzymes that catalyze the transfer of acetyl groups to primary amines in substrates, which can range from small molecules like aminoglycoside to various proteins. Research on N-acetyltransferases from different organisms has demonstrated their ability to acetylate glycine residues in peptides, suggesting potential applications in modifying peptide structures and studying enzyme substrate selectivity (Zhang et al., 2019).
Chemical Reactions with Amino Acids : Studies have explored the reactions of N-acetyl-D-glucosamine with amino acids, peptides, and proteins. These reactions are significant in understanding the chemical interactions in biological systems and may provide insights into the binding mechanisms of N-acetyl groups with amino acids and peptides (Hackman, 1955).
Modeling and Conformation Analysis : Computational studies on the stable conformations of formamide and its derivatives, including N-methyl-N-acetyl-aminoacidamides, contribute to the understanding of peptide structures and their conformational dynamics. This is important for designing peptides and understanding their biological functions (Walther, 1987).
Molecular Cloning and Protein Identification : Research into N-acyl-D-glucosamine 2-epimerase, which is related to the N-acetyl family, has led to discoveries in protein identification and the understanding of enzyme functions in biological systems. Such studies can aid in the identification of novel proteins and their roles in physiological processes (Maru et al., 1996).
Mirror Image Proteins and Drug Discovery : Research on mirror image proteins, which include unnatural D-amino acids and glycine, explores their applications in structural biology, drug discovery, and immunology. This area of study is significant for developing new pharmaceuticals and understanding protein structures (Zhao & Lu, 2014).
Protein Methylation and Characterization : Studies on glycine N-methyltransferase, which methylates glycine, contribute to the understanding of protein methylation, a critical process in regulating gene expression and cellular function. Characterization of such enzymes can reveal insights into epigenetic mechanisms (Heady & Kerr, 1973).
Safety and Hazards
properties
IUPAC Name |
2,2-dideuterio-2-[(2,2,2-trideuterioacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJIRPAQVSHGFK-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)





![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)
![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)

![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)

